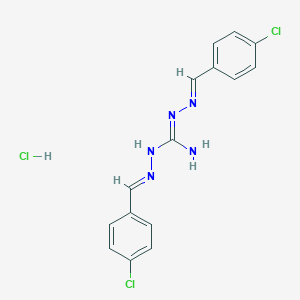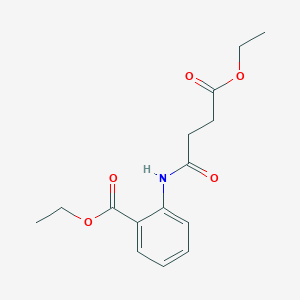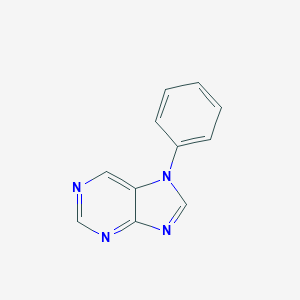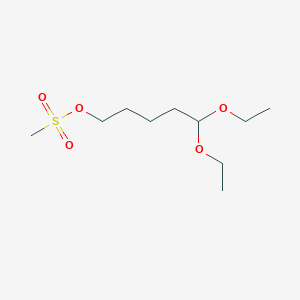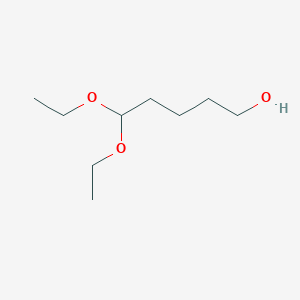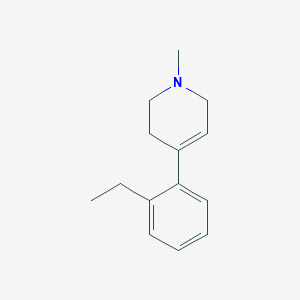
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (MET) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the family of pyridines. MET has been studied extensively for its potential use in the treatment of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By acting as a dopamine receptor agonist, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine may help to alleviate the symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been shown to have antioxidant effects, which may help to protect dopaminergic neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, one of the limitations of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it has a relatively low yield, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are a number of future directions for research on 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new synthesis methods that can increase the yield of the compound. Another area of research is the development of new analogs of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine that may have improved efficacy and fewer side effects. Finally, there is a need for further research on the mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, as this may help to identify new targets for the treatment of Parkinson's disease.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2-ethylphenylacetonitrile with methylamine and formaldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been used extensively in scientific research for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential treatment for Parkinson's disease.
Propiedades
Número CAS |
107316-68-7 |
|---|---|
Nombre del producto |
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-(2-ethylphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-6-4-5-7-14(12)13-8-10-15(2)11-9-13/h4-8H,3,9-11H2,1-2H3 |
Clave InChI |
MEWZYEZVAPPYOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
SMILES canónico |
CCC1=CC=CC=C1C2=CCN(CC2)C |
Otros números CAS |
107316-68-7 |
Sinónimos |
1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine 2'-Et-MPTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



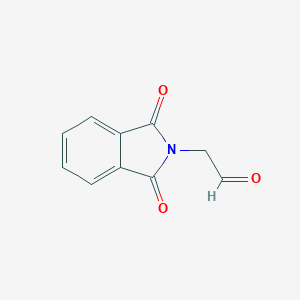
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)

